molecular formula C7H14O6 B013710 Methyl alpha-D-mannopyranoside CAS No. 617-04-9

Methyl alpha-D-mannopyranoside

Cat. No. B013710
CAS RN: 617-04-9
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-VEIUFWFVSA-N
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Description

Synthesis Analysis

The synthesis of Methyl alpha-D-mannopyranoside and its derivatives involves several key steps, including the reaction of protected mannopyranose with methyl groups and subsequent deprotection to yield the desired product. For instance, Awad, Ashry, and Schuerch (1986) described the synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates, highlighting the importance of protecting groups and reaction conditions in achieving high yield and selectivity (Awad, Ashry, & Schuerch, 1986).

Molecular Structure Analysis

The molecular structure of Methyl alpha-D-mannopyranoside has been elucidated through techniques such as X-ray crystallography, providing insight into its three-dimensional arrangement and interactions. Srikrishnan, Chowdhary, and Matta (1989) determined the crystal and molecular structure of a synthetic mannosyl disaccharide, revealing the chair conformations and the specific orientations of the hydroxyl groups, which are crucial for its biological activity and chemical reactivity (Srikrishnan, Chowdhary, & Matta, 1989).

Scientific Research Applications

  • Methyl alpha-D-mannopyranoside has been used in the synthesis of complex molecules for biochemical applications, such as determining UDP-N-acetylglucosamine-1-phosphotransferase (Madiyalakan, An, Jain, & Matta, 1985).

  • It plays a role in understanding sugar metabolism, as evidenced by its use in studying the crystal structure of concanavalin A, a protein involved in carbohydrate binding (Derewenda et al., 1989).

  • Methyl alpha-D-mannopyranoside has potential in medical applications, such as preventing urinary tract infections caused by Escherichia coli in mice (Aronson et al., 1979).

  • Its structural analysis has implications for drug discovery and targeting, as observed in the structure of concanavalin A-methyl alpha-D-mannopyranoside complex (Hardman & Ainsworth, 1976).

  • The compound has shown efficacy in inhibiting the development of rat adjuvant arthritis, suggesting an immunoregulatory mechanism (Prokopova et al., 1993).

  • Methyl alpha-D-mannopyranoside derivatives have shown potential as antimicrobial agents, with some having improved drug-likeness profiles and better binding affinity against SARS-CoV-2 M-pro protein (Yasmin et al., 2021).

  • It has been used in synthetic chemistry, such as in the synthesis of extended fragments of mycobacterial 3-O-methylmannose polysaccharides, which stimulate the fatty acid synthetase multienzyme complex (Liao & Lu, 1996).

properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-VEIUFWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
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DSSTOX Substance ID

DTXSID10897266
Record name Methyl alpha-D-mannopyranoside
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Molecular Weight

194.18 g/mol
Source PubChem
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Physical Description

White to slightly gray odorless powder; [Acros Organics MSDS]
Record name Methyl alpha-D-mannopyranoside
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Product Name

Methyl alpha-D-mannopyranoside

CAS RN

617-04-9, 25281-48-5
Record name Methyl α-D-mannopyranoside
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Record name Methyl alpha-D-mannopyranoside
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Record name Methyl alpha-D-mannoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
494
Citations
RM Clegg, FG Loontiens, A Van Landschoot… - Biochemistry, 1981 - ACS Publications
Robert M. Clegg,* Frank G. Loontiens,* Anita Van Landschoot,* and Thomas M. Jovin abstract: The binding of methyl-D-mannopyranoside and methyl-D-glucopyranoside to …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
H Abourahma - 1999 - ruor.uottawa.ca
… coli Crystal structure of methyl alpha-D-mannopyranoside in the binding site of Concanavalin A Schematic representation of the binding of mannose to Con A Methyl o-mannoside in the …
Number of citations: 4 ruor.uottawa.ca
BM Gatehouse, BJ Poppleton - Acta Crystallographica Section B …, 1970 - scripts.iucr.org
Methyl eD-mannopyranoside crystallizes in the orthorhombic system: space group P212121. Cell dimensions at room temperature are a= 9" 423, b= 9" 308 and c= 10" 045/~. The …
Number of citations: 40 scripts.iucr.org
JH Naismith, C Emmerich, J Habash… - … Section D: Biological …, 1994 - scripts.iucr.org
The three-dimensional structure of the complex between methyl α-d-mannopyranoside and concanavalin A has been refined at 2.0 Å resolution. Diffraction data were recorded from a …
Number of citations: 187 scripts.iucr.org
A Prokopová, V Kéry, M Stancikova… - The Journal of …, 1993 - europepmc.org
… Methyl-alpha-D-mannopyranoside, mannooligosaccharides obtained by acetolysis of yeast … cerevisiae mannan as well as simple methyl-alpha-D-mannopyranoside inhibited both …
Number of citations: 13 europepmc.org
WA Bernhard, KR Mercer - Journal of Physical Chemistry, 1987 - ACS Publications
(¡ SMeGal). 1 The bending angle, defined as the angle between each of the three-bonds and the plane normal to the lone electron orbital (LEO), was determined to be 2.3±1.0. Trapping …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
NE Nifant'ev, AS Shashkov, GM Lipkind… - Carbohydrate …, 1992 - europepmc.org
The syntheses are described of 2, 3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside (1-5) and alpha-D-mannopyranoside (6-9).[formula: see text][table: see text] The …
Number of citations: 14 europepmc.org
M Meldal, MK Christensen, K Bock - Carbohydrate research, 1992 - hero.epa.gov
… Phosphorylation of methyl 2,3,4-tri-O-(trimethylsilyl)- alpha -D-mannopyranoside (2) with phosphorus oxychloride followed by careful hydrolysis gave methyl alpha -D-mannopyranoside …
Number of citations: 29 hero.epa.gov
ST Choe - 1994 - search.proquest.com
… $-glucosidase inhibitor cyclophellitol and its isomer epi-cyclophellitol has been accomplished from the inexpensive and commercially available methyl $\alpha $-D-mannopyranoside in …
GA Jeffrey, RK McMullan, S Takagi - Acta Crystallographica Section …, 1977 - scripts.iucr.org
Single-crystal neutron diffraction refinements of the crystal structures of methyl aD-mannopyranoside and methyl tt-D-glucopyranoside provided accurate OH, H... O distances and O--H.-…
Number of citations: 186 scripts.iucr.org

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